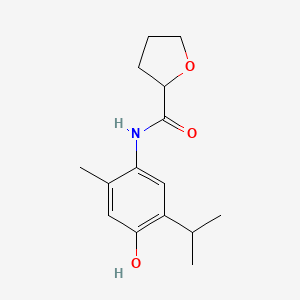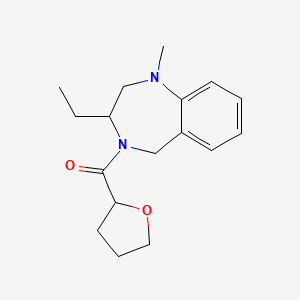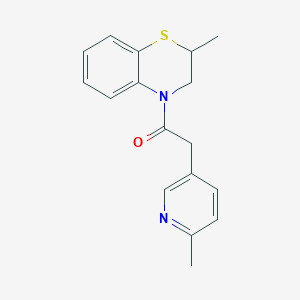
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)oxolane-2-carboxamide (HOCPCA) is a synthetic compound that has been extensively researched for its potential therapeutic properties. It belongs to the class of compounds known as cannabinoid receptor agonists, which have been shown to have a wide range of effects on the body.
Mécanisme D'action
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)oxolane-2-carboxamide acts as an agonist at the cannabinoid receptor CB1, which is found primarily in the central nervous system. Activation of this receptor has been shown to have a wide range of effects on the body, including pain relief, anti-inflammatory effects, and modulation of appetite and mood.
Biochemical and Physiological Effects:
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)oxolane-2-carboxamide has been shown to have a number of biochemical and physiological effects, including the ability to reduce pain and inflammation, as well as to modulate appetite and mood. It has also been shown to have antioxidant properties, which may have potential in the treatment of a range of conditions associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)oxolane-2-carboxamide is its ability to selectively activate the CB1 receptor, which may reduce the risk of side effects associated with non-selective cannabinoid receptor agonists. However, its potential for use in human trials is limited by its low solubility and poor bioavailability.
Orientations Futures
Future research on N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)oxolane-2-carboxamide may focus on improving its solubility and bioavailability, as well as exploring its potential as a treatment for a range of conditions, including chronic pain, inflammation, and oxidative stress. In addition, further studies may be needed to better understand the mechanisms underlying its effects on appetite and mood.
Méthodes De Synthèse
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)oxolane-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-methyl-5-propan-2-ylphenol with oxalyl chloride, followed by reaction with 3-hydroxytetrahydrofuran. Another method involves the reaction of 2-methyl-5-propan-2-ylphenol with oxalyl chloride, followed by reaction with 2-hydroxytetrahydrofuran.
Applications De Recherche Scientifique
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)oxolane-2-carboxamide has been the subject of numerous scientific studies, particularly in the field of pain management. It has been shown to have analgesic effects in animal models of pain, and may have potential as a treatment for chronic pain conditions. In addition, N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)oxolane-2-carboxamide has been studied for its potential as an anti-inflammatory agent, and may have applications in the treatment of inflammatory conditions such as arthritis.
Propriétés
IUPAC Name |
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-9(2)11-8-12(10(3)7-13(11)17)16-15(18)14-5-4-6-19-14/h7-9,14,17H,4-6H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGAIDXVJVJUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2CCCO2)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-tert-butyl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7583289.png)
![5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7583291.png)

![3-[3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide](/img/structure/B7583299.png)




![1-[(4-Methyl-1,3-thiazol-5-yl)methyl]-3-[1-(3-pyrrolidin-1-ylphenyl)ethyl]urea](/img/structure/B7583371.png)
![6-methoxy-N-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrazin-2-amine](/img/structure/B7583379.png)
![2-(cyclohexen-1-yl)-N-(6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide](/img/structure/B7583383.png)

![5-(2-fluorophenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B7583394.png)